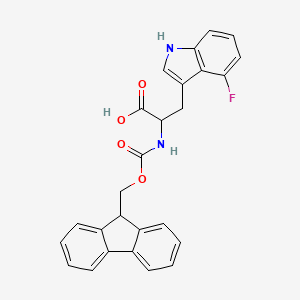

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid

説明

This compound is a fluorinated indole derivative bearing a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. Key characteristics include:

- Molecular Formula: C₂₆H₂₁FN₂O₄

- Molecular Weight: 444.45 g/mol

- Structure: Features an Fmoc-protected amino acid backbone linked to a 4-fluoroindole moiety, which enhances electronic and steric properties for peptide synthesis and medicinal chemistry applications .

- Applications: Primarily used in solid-phase peptide synthesis (SPPS) for temporary amine protection. The fluorine atom improves metabolic stability and binding specificity in bioactive peptides .

特性

分子式 |

C26H21FN2O4 |

|---|---|

分子量 |

444.5 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31) |

InChIキー |

GIPFRXZWFYXWKG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |

製品の起源 |

United States |

準備方法

General Synthetic Approach

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid typically follows the classical Fmoc-protection strategy applied to the corresponding free amino acid, (S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid. The key steps are:

Starting Material:

The free amino acid (S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is obtained either commercially or via synthetic routes involving fluorination of tryptophan derivatives.Fmoc Protection:

The amino group is selectively protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in a biphasic system or in an organic solvent with a base such as sodium bicarbonate or triethylamine.Purification:

The product is purified by crystallization or chromatographic methods to obtain the pure Fmoc-protected amino acid.Characterization:

Confirmation of structure and purity is performed by NMR, mass spectrometry, and HPLC.

Solid-Phase Peptide Synthesis (SPPS) Procedures

The compound is mainly used as an Fmoc-protected amino acid monomer in SPPS. Preparation for peptide synthesis involves:

Loading onto Resin:

The Fmoc-protected amino acid is coupled to a resin such as 2-chlorotrityl chloride resin. This involves swelling the resin in dry dichloromethane (CH2Cl2), followed by reaction with the amino acid in the presence of a base like N,N-diisopropylethylamine (DIPEA).Coupling Reagents:

Coupling is facilitated by reagents such as PyBOP, HATU, or DIC in the presence of additives like HOAt to improve efficiency.Fmoc Deprotection:

Piperidine in DMF (20-40%) is used to remove the Fmoc protecting group after each coupling cycle.Cleavage from Resin:

After peptide assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails containing scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT).

| Step | Reagent/Condition | Time | Purpose |

|---|---|---|---|

| 1 | CH2Cl2 wash and swell | 3 min | Resin swelling |

| 2 | DMF wash and swell | 2 x 30 min | Resin swelling |

| 3 | 20% Piperidine in DMF | 5 min + 15 min | Fmoc deprotection |

| 4 | DMF wash | 5 x 1 min | Remove piperidine |

| 5 | Fmoc-amino acid + HOAt + PyBOP + DIPEA | 40 min | Amino acid coupling |

| 6 | DMF wash | 5 x 1 min | Remove excess reagents |

| 7 | Repeat steps 3-6 for each amino acid | As above | Chain elongation |

| 8 | CH2Cl2 wash (end) | 3 x 1 min | Final wash |

This protocol is adapted from peptide synthesis literature and patent disclosures.

Stock Solution Preparation

For experimental and formulation purposes, the compound is prepared as stock solutions at various molarities. Solubility and solvent compatibility are critical for biological assays and peptide synthesis.

Typical Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, water, corn oil.

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 2.25 mL | 11.25 mL | 22.5 mL |

| 5 mM Solution | 0.45 mL | 2.25 mL | 4.5 mL |

| 10 mM Solution | 0.225 mL | 1.125 mL | 2.25 mL |

Analytical and Quality Control

Purity Assessment: High-performance liquid chromatography (HPLC) is used to assess the purity of the Fmoc-protected amino acid.

Structural Confirmation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the identity and integrity of the compound.

Chirality Verification: Optical rotation or chiral HPLC methods ensure the correct stereochemistry is maintained.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Starting Material | (S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | Commercial or synthesized | Fluoro-substituted tryptophan analog |

| Fmoc Protection | Amino group protection with Fmoc-Cl | Fmoc-Cl, base (NaHCO3 or TEA), organic solvent | Selective N-protection |

| Resin Loading | Coupling to 2-chlorotrityl chloride resin | DIPEA, CH2Cl2/DMF | For SPPS |

| Coupling | Peptide bond formation | PyBOP/HATU/DIC, HOAt, DIPEA | Automated or manual SPPS |

| Fmoc Deprotection | Removal of Fmoc group | 20-40% Piperidine in DMF | Repeated for each residue |

| Cleavage and Deprotection | Release of peptide from resin | TFA/TIS/EDT mixture | Peptide isolation |

| Stock Solution Preparation | Dissolution for assays and formulation | DMSO, PEG300, Tween 80, water, corn oil | Sequential solvent addition |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions may target the carbonyl groups or the indole ring.

Substitution: The fluoro group on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or DMP can be used for oxidation.

Reduction: Common reducing agents include NaBH4 and LiAlH4.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis due to the Fmoc protecting group.

Biology

In biological research, the compound may be used to study the effects of fluorinated indole derivatives on biological systems, including their interactions with proteins and enzymes.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the unique structural features of the compound.

Industry

In industry, the compound may be used in the synthesis of advanced materials or as a precursor for other specialized chemicals.

作用機序

The mechanism by which 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Fluoroindole vs. 6-Chloroindole

- Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid (CAS: N/A, MW: ~460 g/mol) replaces fluorine with chlorine.

4-Formylindole vs. 4-Fluoroindole

- Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-formyl-1H-indol-3-yl)propanoic acid (CAS: N/A) introduces a formyl group, enabling covalent binding in bioconjugation or probe design. However, the aldehyde group increases reactivity, requiring stabilization during synthesis .

Substitution of Indole with Other Aromatic Systems

4-Hydroxyphenyl vs. 4-Fluoroindole

- Analog: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (CAS: 511272-36-9) replaces indole with a phenol ring. The hydroxyl group enhances solubility in aqueous media but reduces membrane permeability.

Difluoromethylphenyl vs. 4-Fluoroindole

- Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid (CAS: N/A) incorporates a difluoromethyl group, increasing electronegativity and resistance to cytochrome P450-mediated degradation. This modification is valuable in antiviral and anticancer drug design .

Functional Group Modifications

Nitro Group Introduction

- Analog: (3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid (CAS: 507472-26-6) features a nitro group, which enhances UV detectability but introduces toxicity risks. Limited biological data suggest caution in therapeutic applications .

Sulfonamide Derivatives

- Analog: 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-N-(phenylsulfonyl)-L-alanine (CAS: N/A) adds a sulfonamide group, improving protease resistance. Such derivatives are used in enzyme inhibitor studies .

Table 1: Comparative Analysis of Key Compounds

生物活性

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid, commonly referred to as Fmoc-Ala(4-F-Ind)-OH, is a synthetic compound notable for its potential applications in pharmaceutical and biochemical research. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, and an indole derivative that may influence biological activity.

- Molecular Formula : C22H22N2O4

- Molecular Weight : 374.42 g/mol

- CAS Number : 72699110

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections outline the key areas of research regarding its biological effects.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The indole moiety can interact with serotonin receptors or other G-protein-coupled receptors (GPCRs), influencing neurotransmission and cellular signaling pathways.

Pharmacological Applications

Research indicates several potential pharmacological applications:

- Anticancer Activity : Studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Neuroprotective Effects : The interaction with serotonin receptors may provide neuroprotective benefits in neurodegenerative diseases.

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives of Fmoc-Ala(4-F-Ind)-OH showed significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell growth.

- Neurotransmitter Interaction : Research on similar compounds revealed that they modulate serotonin receptor activity, leading to increased neuronal survival in models of neurodegeneration.

Data Table: Summary of Biological Activities

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential coupling of amino acids while minimizing side reactions. The bulky fluorenyl moiety enhances steric protection, reducing premature deprotection risks .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage: Tightly sealed containers in cool, dry areas away from incompatible materials (e.g., strong acids/bases) .

Q. What is the typical synthetic route for this compound?

A common method involves:

Fmoc Protection: Reacting the free amino group of 3-(4-fluoro-1H-indol-3-yl)propanoic acid with Fmoc-Cl in dichloromethane (DCM) and a base (e.g., DIEA) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Characterization: NMR, HPLC, and mass spectrometry to confirm purity (>95%) and structure .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

Coupling efficiency depends on:

- Activation Reagents: HOBt/DIC or Oxyma Pure/DIC systems reduce racemization .

- Solvent Choice: DMF or NMP enhances solubility of Fmoc-amino acids .

- Reaction Time/Temperature: Extended coupling times (2–4 hrs) at 25°C improve yields in sterically hindered residues .

Table 1: Optimization Parameters for SPPS Coupling

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Activation Reagent | Oxyma Pure/DIC | 15–20% |

| Solvent | Anhydrous DMF | 10–12% |

| Temperature | 25°C (room temp) | 5–8% |

Q. How do structural modifications (e.g., fluorination position) impact bioactivity?

Comparative studies with analogs show:

- 4-Fluoroindole vs. Non-Fluorinated Indole: Fluorination at the 4-position enhances metabolic stability and binding affinity to serotonin receptors due to reduced electron density and increased lipophilicity .

- Side Chain Variations: Substitution with trifluorophenyl or methoxynaphthyl groups alters solubility and target selectivity (e.g., kinase inhibition) .

Contradiction Note: Some studies report reduced cellular uptake with bulkier substituents, suggesting a trade-off between stability and permeability .

Q. What analytical techniques resolve contradictions in purity assessments?

Discrepancies in purity data (e.g., HPLC vs. NMR) arise from:

Q. How does the fluorinated indole moiety influence photostability in peptide conjugates?

The 4-fluoroindole group reduces UV-induced degradation by:

- Electron-Withdrawing Effect: Stabilizing the indole ring against radical oxidation .

- Resonance Modulation: Fluorine alters π-electron distribution, minimizing photo-cleavage at Trp-like residues .

Data Gap: Limited studies on long-term photostability under physiological conditions require further in vitro assays .

Methodological Considerations

Q. How to mitigate hazards during scale-up synthesis?

Q. What strategies improve yield in challenging coupling reactions?

- Microwave-Assisted SPPS: Reduces coupling time by 50% and improves yields for sterically hindered residues .

- Double Coupling Protocols: Sequential activation with HATU and PyBOP ensures >95% coupling efficiency .

Comparative Analysis of Structural Analogs

Table 2: Key Analogs and Their Properties

| Compound Modification | Bioactivity (IC50) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4-Fluoroindole (Target) | 5-HT2A: 12 nM | 0.8 (PBS) | |

| 5-Fluoroindole | 5-HT2A: 28 nM | 1.2 (PBS) | |

| 3-(Trifluorophenyl)propanoic | Kinase X: 8 nM | 0.3 (PBS) |

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。